

FT-IR spectrum analysis of (5-Chlorothiophen-2-yl)methanol

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Compound of Interest

Compound Name: (5-Chlorothiophen-2-yl)methanol

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An In-Depth Comparative Guide to the FT-IR Spectrum of (5-Chlorothiophen-2-yl)methanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (5-Chlorothiophen-2-yl)methanol. Designed for researchers and professionals in drug development, this document moves beyond a simple peak analysis. It delves into the causal relationships between molecular structure and vibrational frequencies, offers a comparative analysis against structurally similar compounds, and provides a robust experimental protocol for spectral acquisition.

Introduction: The Role of FT-IR in Structural Elucidation

(5-Chlorothiophen-2-yl)methanol is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a thiophene ring, a chlorosubstituent, and a primary alcohol, making it an excellent candidate for FT-IR spectroscopic analysis. FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.^[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the molecule's functional components.^[1]

This guide will dissect the FT-IR spectrum of **(5-Chlorothiophen-2-yl)methanol**, assigning its characteristic absorption bands. To provide a richer context, its spectrum will be compared with two key alternatives:

- Thiophene-2-methanol: The parent compound, allowing for an objective assessment of the electronic and vibrational effects of the chlorine atom.
- (5-Bromothiophen-2-yl)methanol: A halogen-substituted analogue, enabling a direct comparison of the influence of different halogens on the thiophene ring and the C-X bond vibration.

Spectral Analysis of (5-Chlorothiophen-2-yl)methanol

The FT-IR spectrum of **(5-Chlorothiophen-2-yl)methanol** is dominated by features arising from its alcohol group, the substituted thiophene ring, and the carbon-chlorine bond. The key absorption bands are interpreted as follows:

- O-H Stretching (Alcohol): A prominent, strong, and broad absorption band is expected in the 3550-3200 cm^{-1} region.^[2] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.^{[3][4]} In a very dilute, non-polar solvent, a sharper, weaker "free" O-H band might appear at higher wavenumbers (3600-3640 cm^{-1}), but in a pure sample, the hydrogen-bonded peak prevails.^{[4][5]}
- C-H Stretching:
 - Aromatic (Thiophene Ring): The stretching vibrations of the C-H bonds on the thiophene ring typically appear in the 3100-3000 cm^{-1} region.^[6] For substituted thiophenes, these peaks are often observed near 3100 cm^{-1} .^{[7][8]}
 - Aliphatic (Methanol Group): The asymmetric and symmetric stretching vibrations of the CH_2 group are expected just below 3000 cm^{-1} , typically in the 2960-2850 cm^{-1} range.^[6]
- C=C Stretching (Thiophene Ring): The thiophene ring gives rise to multiple C=C stretching bands in the 1650-1400 cm^{-1} region.^[8] For 2,5-disubstituted thiophenes, characteristic bands can be expected around 1520 cm^{-1} and 1430 cm^{-1} .^[9] The presence of the

electronegative chlorine atom can subtly shift these frequencies compared to the unsubstituted parent compound.

- C-O Stretching (Primary Alcohol): A strong, sharp peak corresponding to the C-O stretching vibration of the primary alcohol group is characteristically found in the 1050-1000 cm^{-1} range.[1]
- C-Cl Stretching: The presence of the chlorine substituent is definitively confirmed by a strong absorption in the fingerprint region, typically between 800-600 cm^{-1} . [2] This band is a key diagnostic feature for **(5-Chlorothiophen-2-yl)methanol**.
- C-S Stretching: The C-S bond in the thiophene ring gives rise to weaker absorptions that are often difficult to assign definitively. Literature suggests these vibrations can occur in a broad range, with specific assignments for thiophene derivatives noted around 800 cm^{-1} and below 700 cm^{-1} . [9][10]

Comparative FT-IR Analysis

To understand the specific influence of the chloro-substituent, we compare the spectrum of **(5-Chlorothiophen-2-yl)methanol** with its parent alcohol and its bromo-analogue.

Vibrational Mode	(5-Chlorothiophen-2-yl)methanol (Expected, cm^{-1})	Thiophene-2-methanol (Reference, cm^{-1})	(5-Bromothiophen-2-yl)methanol (Expected, cm^{-1})	Justification for Differences
O-H Stretch	~3350 (Broad, Strong)	~3350 (Broad, Strong)	~3350 (Broad, Strong)	The hydroxyl group dominates this region; minor shifts may occur due to substituent-induced changes in hydrogen bond strength, but the overall profile is similar.
Aromatic C-H Stretch	~3100	~3100	~3100	Relatively insensitive to substitution on the ring. ^[7]
Aliphatic C-H Stretch	~2940, ~2870	~2940, ~2870	~2940, ~2870	The CH_2 group is insulated from the ring; its vibrations are largely unaffected.
Thiophene C=C Stretch	~1520, ~1430	~1510, ~1415	~1515, ~1425	The electron-withdrawing nature of halogens (Cl, Br) can slightly shift the ring vibration frequencies compared to the unsubstituted

version. The effect of Cl vs. Br is generally subtle.

C-O Stretch	~1030	~1025	~1030	The electronic environment of the ring influences this vibration. Halogen substitution may cause a minor shift to higher wavenumbers.
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C-X Stretch	~720 (C-Cl)	N/A	~650 (C-Br)	Key Differentiator. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond, resulting in a higher vibrational frequency. This provides unambiguous identification.
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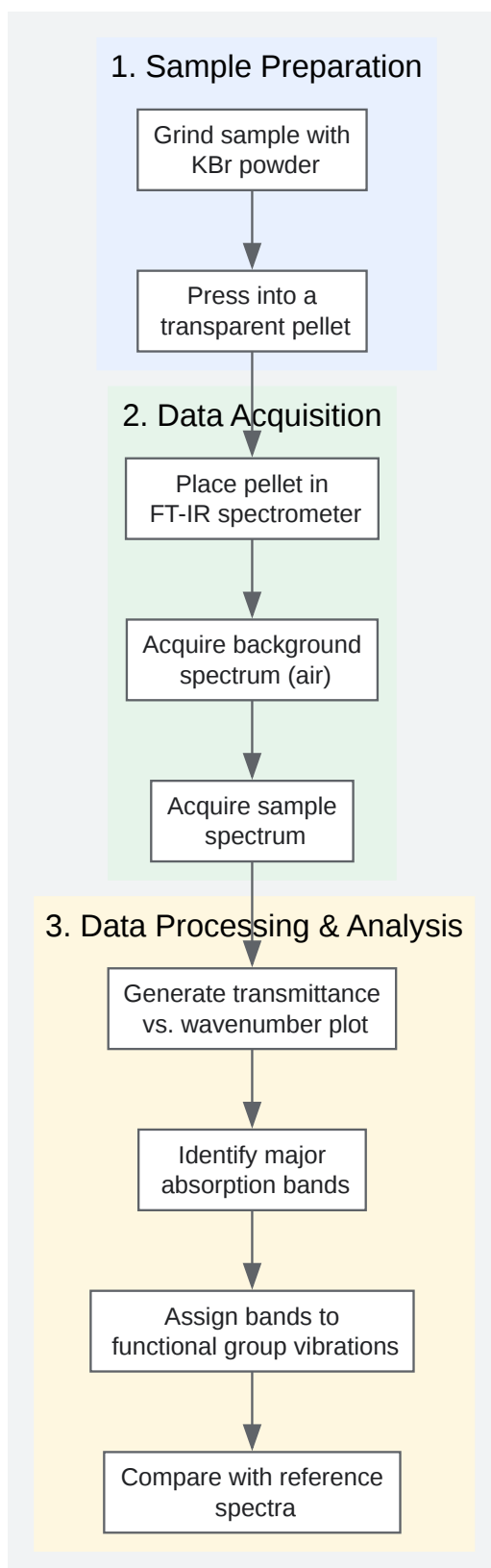
Ring C-H Bending	~850 (Out-of-plane)	Varies with substitution pattern	~845 (Out-of-plane)	The out-of-plane C-H bending frequencies are highly dependent on the substitution pattern of the ring. ^[7]
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Note: The wavenumbers for Thiophene-2-methanol are based on available spectral data.^[11]
^[12] The values for the chloro and bromo derivatives are predictive, based on established group frequencies.

Visualizing the Molecule and the Workflow

A clear understanding of the molecular structure and the analytical process is crucial for accurate interpretation.

Caption: Molecular structure of **(5-Chlorothiophen-2-yl)methanol**.



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Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the Potassium Bromide (KBr) pellet method, which is standard for solid samples.

A. Materials and Equipment

- **(5-Chlorothiophen-2-yl)methanol** (sample)
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR Spectrometer
- Spatula

B. Protocol Steps

- Drying: Ensure both the KBr powder and the sample are free of moisture, as water shows a very strong, broad O-H absorption that can obscure the spectrum. Dry in a vacuum oven at a suitable temperature if necessary.
- Sample Preparation:
 - Place approximately 100-200 mg of KBr powder into the agate mortar.
 - Add 1-2 mg of the **(5-Chlorothiophen-2-yl)methanol** sample. The optimal sample-to-KBr ratio is about 1:100.
 - Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.
- Pellet Formation:

- Transfer a portion of the powder mixture into the pellet die.
- Assemble the die and place it in the hydraulic press.
- Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This will fuse the KBr mixture into a transparent or translucent disc.
- Carefully release the pressure and retrieve the KBr pellet from the die. A good pellet is clear and free of cracks.
- Data Acquisition:
 - Place the empty pellet holder into the FT-IR spectrometer's sample compartment.
 - Run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument optics, which will be subtracted from the sample spectrum.
 - Mount the KBr pellet onto the sample holder and place it in the spectrometer.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.
- Data Analysis:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the wavenumbers of the significant absorption peaks for subsequent interpretation.

Conclusion

The FT-IR spectrum of **(5-Chlorothiophen-2-yl)methanol** provides a wealth of structural information. The key diagnostic peaks include the broad O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, characteristic thiophene ring vibrations, a strong C-O stretch, and a definitive C-Cl stretch in the lower fingerprint region. Comparative analysis with thiophene-2-methanol and (5-bromothiophen-2-yl)methanol demonstrates how FT-IR spectroscopy can be used to confirm the presence and identity of specific substituents through

their unique vibrational signatures. This guide provides the foundational knowledge for researchers to confidently interpret such spectra and validates the indispensable role of FT-IR in chemical synthesis and drug development.

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